N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride
Overview
Description
N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride is a synthetic compound that features an adamantane moiety, which is known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride typically involves multiple steps. One common approach starts with the preparation of 1-(1-adamantyl)ethylamine, which is then reacted with benzylglycine under specific conditions to form the desired amide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the amide bond can yield the corresponding amine .
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structural features.
Medicine: Explored for its antiviral and neuroprotective properties, similar to other adamantane derivatives.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other adamantane derivatives. For instance, it may inhibit viral replication by blocking viral ion channels or exert neuroprotective effects by modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- Amantadine hydrochloride
- Rimantadine hydrochloride
- Memantine hydrochloride
Uniqueness
N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a benzylglycine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(benzylamino)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.ClH/c1-15(21-10-17-7-18(11-21)9-19(8-17)12-21)23-20(24)14-22-13-16-5-3-2-4-6-16;/h2-6,15,17-19,22H,7-14H2,1H3,(H,23,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJOEBFZIKXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CNCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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